molecular formula C20H15N3OS3 B5031251 N-[[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]thiophene-2-carboxamide

N-[[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]thiophene-2-carboxamide

Cat. No.: B5031251
M. Wt: 409.6 g/mol
InChI Key: YBEJYANTMZCLEQ-UHFFFAOYSA-N
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Description

N-[[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the benzothiazole moiety in the structure imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]thiophene-2-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like dimethylformamide and catalysts such as hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: N-[[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it has been shown to inhibit the enzyme DprE1, which is involved in the biosynthesis of the cell wall in Mycobacterium tuberculosis .

Comparison with Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-2-chloroacetamide
  • N’-(1,3-benzothiazol-2-yl)-arylamides
  • 2-aminobenzothiazoles

Comparison: Compared to these similar compounds, N-[[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]thiophene-2-carboxamide exhibits unique properties due to the presence of the thiophene and carboxamide groups. These structural features enhance its biological activity and make it a valuable compound for various scientific research applications .

Properties

IUPAC Name

N-[[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3OS3/c1-12-13(19-21-15-7-2-3-9-16(15)27-19)6-4-8-14(12)22-20(25)23-18(24)17-10-5-11-26-17/h2-11H,1H3,(H2,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBEJYANTMZCLEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=S)NC(=O)C2=CC=CS2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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